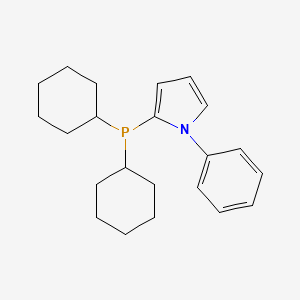

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

CAS No.: 672937-60-9

Cat. No.: VC3742177

Molecular Formula: C22H30NP

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672937-60-9 |

|---|---|

| Molecular Formula | C22H30NP |

| Molecular Weight | 339.5 g/mol |

| IUPAC Name | dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane |

| Standard InChI | InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2 |

| Standard InChI Key | RVFZOTGUPNHVRA-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4 |

| Canonical SMILES | C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name of this compound is dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane, reflecting its three primary components: a pyrrole ring, a phenyl substituent, and a dicyclohexylphosphino group . Its SMILES notation, , provides a detailed topological representation . The InChIKey RVFZOTGUPNHVRA-UHFFFAOYSA-N ensures unambiguous identification across chemical databases .

Table 1: Key Identifiers and Physical Properties

Structural Features and Electronic Effects

The pyrrole ring’s aromaticity and the electron-rich phosphorus atom create a robust π-donor system, enhancing metal-ligand bonding in catalytic complexes. The dicyclohexyl groups impart steric bulk, shielding the metal center and mitigating unwanted side reactions like β-hydride elimination. This balance of electronic and steric effects underpins its efficacy in facilitating challenging transformations.

Synthesis and Manufacturing

Synthetic Routes

The ligand is typically synthesized via nucleophilic substitution reactions. One common method involves reacting 1-phenylpyrrole with dicyclohexylchlorophosphine in the presence of a base such as sodium hydride:

This reaction proceeds under inert atmospheres (e.g., argon) to prevent oxidation of the phosphine. Alternative routes employ Grignard reagents or transition metal catalysts to improve yields.

Catalytic Applications

Palladium-Catalyzed Cross-Coupling

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole excels in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, in aryl amination, the ligand enables palladium to stabilize oxidative addition intermediates, achieving turnover numbers (TON) exceeding 10,000. A comparative study showed its superiority over triphenylphosphine in coupling electron-deficient substrates, with yields improving by 20–30%.

Alcohol Amination and Lactam Formation

The ligand facilitates the direct amination of secondary alcohols with ammonia, a reaction critical for pharmaceutical synthesis. In one protocol, cyclohexanol and ammonia yielded cyclohexylamine with 85% efficiency under ruthenium catalysis . Similarly, amino-alcohol cyclization to caprolactam (nylon-6 precursor) achieved 92% conversion at 80°C .

Table 2: Representative Catalytic Reactions

Comparative Analysis with Related Ligands

Xantphos

Xantphos provides a rigid backbone but suffers from synthetic complexity. The pyrrole-based ligand’s modular synthesis allows easier derivatization, enabling fine-tuning for specific substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume